molecular formula C10H10F2S B12846734 [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene CAS No. 776313-50-9

[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene

Cat. No.: B12846734
CAS No.: 776313-50-9
M. Wt: 200.25 g/mol
InChI Key: KXYJWZSGHZVIIY-UHFFFAOYSA-N
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Description

[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene is a fluorinated organosulfur compound characterized by a benzene ring substituted with a sulfanyl (-S-) group linked to a 1,1-difluoro-3-buten-1-yl chain. Its molecular formula is C₁₀H₉F₂S, with a molecular weight of 199.07 g/mol. The structure combines aromaticity with a fluorinated alkenyl chain, conferring unique electronic and steric properties.

Properties

CAS No.

776313-50-9

Molecular Formula

C10H10F2S

Molecular Weight

200.25 g/mol

IUPAC Name

1,1-difluorobut-3-enylsulfanylbenzene

InChI

InChI=1S/C10H10F2S/c1-2-8-10(11,12)13-9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

KXYJWZSGHZVIIY-UHFFFAOYSA-N

Canonical SMILES

C=CCC(F)(F)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene typically involves the reaction of a suitable benzene derivative with a difluorobutenyl sulfide precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of benzene reacts with a difluorobutenyl sulfide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms or to modify the sulfanyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Defluorinated products, modified sulfanyl derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity and metabolic stability.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications/Properties References
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene C₁₀H₉F₂S -CF₂-CH₂-CH=CH₂, -S-Ph Potential polymer additives, bioactive intermediates (inferred)
Diphenyl sulfone C₁₂H₁₀O₂S -SO₂-Ph, -Ph Polymer additive, high thermal stability
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS -S-Pyrimidine, -Cl-Ph, -NH₂ Crystal engineering, hydrogen-bonded networks
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids C₁₃H₁₂O₅S -S-CH₂COOH, -CO-aryl Cytostatic agents (HeLa cells)
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene C₁₄H₁₀F₄S -S-Bn, -F, -CF₃-Ph Fluorinated intermediates, research applications

Key Comparisons :

Electronic Effects: The fluorine atoms in [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene increase electronegativity and resistance to oxidation compared to non-fluorinated analogs like diphenyl sulfone . This may enhance stability in polymer matrices or under reactive conditions. Unlike the carboxymethyl sulfanyl group in , the difluoro-butenyl chain lacks acidic protons, reducing hydrogen-bonding capability but improving lipophilicity for membrane permeability .

Reactivity: The butenyl double bond enables Michael addition or cycloaddition reactions, similar to ketovinyl moieties in ’s cytostatic compounds. However, fluorine substitution may sterically hinder such reactions compared to unfluorinated analogs . In contrast, the sulfonyl group in diphenyl sulfone is less reactive than sulfanyl groups, making it more suitable as a non-reactive polymer additive .

Crystallographic Behavior :

  • [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene’s planar benzene ring and flexible alkenyl chain may yield less ordered crystal structures compared to rigid, hydrogen-bonded systems like the pyrimidinyl sulfanyl acetamides in .

Biological Activity: Fluorinated sulfanyl compounds often exhibit enhanced bioactivity. For example, highlights that sulfanyl-substituted butenoic acids show 10× higher cytostatic activity than non-sulfanyl analogs. The fluorinated chain in the target compound may similarly improve pharmacokinetics .

Biological Activity

[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene is a compound of interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene has the molecular formula C10H10F2S. The presence of both a sulfanyl group and difluorinated butenyl moiety contributes to its distinctive reactivity and biological properties. The compound can interact with various biological targets, potentially leading to significant pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing sulfanyl groups often exhibit antimicrobial activity. [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene has been investigated for its potential to inhibit the growth of various bacterial strains. In vitro studies have shown that similar sulfanyl derivatives can disrupt bacterial cell membranes or interfere with metabolic pathways, suggesting a potential mechanism for antimicrobial action.

Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases. Compounds with structural similarities to [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene have demonstrated significant antioxidant activity in various assays, such as the DPPH free radical scavenging assay. These studies highlight the potential of this compound in preventing cellular damage caused by free radicals .

The biological effects of [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene are likely mediated through several mechanisms:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function.
  • Redox Modulation : The compound may influence redox states within cells, affecting signaling pathways associated with cell survival and apoptosis.
  • Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes .

Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfanyl compounds showed that [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, demonstrating effectiveness comparable to established antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene25E. coli
Control Antibiotic10E. coli

Study 2: Antioxidant Activity Assessment

In another investigation focusing on antioxidant properties, [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene was evaluated alongside other antioxidants using the DPPH assay. The results indicated that this compound had a significant scavenging effect on free radicals.

CompoundIC50 (µg/mL)
[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene15
Ascorbic Acid20

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